molecular formula C9H6BrFN2 B13911464 5-Bromo-7-fluoro-isoquinolin-1-amine

5-Bromo-7-fluoro-isoquinolin-1-amine

Cat. No.: B13911464
M. Wt: 241.06 g/mol
InChI Key: DQBQZUYNWOSAHI-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-isoquinolin-1-amine is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-isoquinolin-1-amine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of isoquinoline derivatives. For example, the direct introduction of bromine and fluorine onto the isoquinoline ring can be carried out using bromine and fluorine reagents under controlled conditions . Another approach involves the cyclization of a precursor bearing pre-fluorinated and pre-brominated benzene rings .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced reaction techniques, such as microwave irradiation and ionic liquids, can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-isoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens in the isoquinoline structure provides distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

5-bromo-7-fluoroisoquinolin-1-amine

InChI

InChI=1S/C9H6BrFN2/c10-8-4-5(11)3-7-6(8)1-2-13-9(7)12/h1-4H,(H2,12,13)

InChI Key

DQBQZUYNWOSAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Br)N

Origin of Product

United States

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